molecular formula C8H13NO5 B7981597 (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate

(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate

Cat. No.: B7981597
M. Wt: 203.19 g/mol
InChI Key: KQDINXPFNRAZTK-KNCHESJLSA-N
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Description

(1R,5S)-3-Oxa-8-azabicyclo[321]octane oxalate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate typically involves the formation of the bicyclic core through cyclization reactions. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Mu Opioid Receptor Antagonism

One of the primary applications of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate is its role as a mu opioid receptor antagonist . These compounds are designed to selectively block mu opioid receptors, which are implicated in pain relief and various gastrointestinal functions.

  • Mechanism : The antagonism of mu opioid receptors can alleviate opioid-induced bowel dysfunction (OBD) without diminishing the analgesic effects of opioids. This selective action helps manage side effects associated with opioid therapy, such as constipation and postoperative ileus (POI) .

Analgesic Properties

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane compounds exhibit significant analgesic properties. Studies have shown that these compounds can effectively reduce pain in mammalian models, suggesting their potential use in pain management therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical transformations that enhance its pharmacological profile.

Synthetic Pathways

The synthetic route typically includes the following steps:

  • Starting from readily available precursors such as cis-2,5-bis-(hydroxymethyl)tetrahydrofuran.
  • Utilizing specific reagents to introduce functional groups that enhance receptor binding affinity.

A detailed synthesis pathway is illustrated in the following table:

StepReagent/ConditionProduct
1cis-2,5-bis-(hydroxymethyl)tetrahydrofuran + Benzylamine3-Benzyl-8-oxa-3-azabicyclo(3.2.1)octane
2p-Chlorobenzoyl chloride + NaOH3-(p-Chlorobenzoyl)-8-oxa-3-azabicyclo(3.2.1)octane

Clinical Trials and Efficacy Studies

Several studies have been conducted to evaluate the efficacy of this compound in managing pain and gastrointestinal side effects associated with opioid use:

  • Study A : A randomized controlled trial involving patients with chronic pain receiving opioid therapy showed that administration of the compound significantly reduced instances of constipation without compromising pain relief .
  • Study B : In a preclinical model for postoperative ileus, treatment with the compound resulted in a marked improvement in bowel motility compared to control groups receiving standard opioid treatments .

Potential Modifications

Future studies may focus on:

  • Altering substituents on the bicyclic structure to optimize binding affinity.
  • Investigating the pharmacokinetics and metabolism of new derivatives to improve therapeutic profiles.

Mechanism of Action

The mechanism of action of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites that are not accessible to linear molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate apart from similar compounds is its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure. This unique configuration can result in different chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Overview

(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate is a bicyclic compound characterized by the presence of both oxygen and nitrogen atoms. This unique structure grants it potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H20N2O6
  • Molecular Weight : 312.33 g/mol
  • CAS Number : 1624262-35-6

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its bicyclic structure allows it to fit into active sites, potentially inhibiting or modulating enzyme activity, which is crucial for its therapeutic applications.

Interaction with Biological Targets

Research indicates that this compound may influence various biological pathways through:

  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic processes, which may lead to therapeutic effects in conditions like urolithiasis (kidney stones) and other metabolic disorders.
  • Receptor Modulation : The compound may also act as a modulator for certain receptors, affecting neurotransmission and other physiological processes .

In Vitro Studies

Several studies have explored the biological activity of this compound:

  • Litholytic Activity : Research has shown that this compound exhibits litholytic properties, which can help dissolve kidney stones by altering oxalate homeostasis in the body .
  • Oxalate Transport Mechanisms : Functional expression studies suggest that it may affect oxalate transport through various solute carriers, enhancing or inhibiting their activity depending on the physiological context .

Case Studies

  • Case Study on Urolithiasis :
    • A study involving animal models demonstrated that administration of this compound significantly reduced urinary oxalate excretion compared to controls, indicating its potential as a therapeutic agent for managing hyperoxaluria and preventing kidney stone formation .
  • Gut Microbiota Interaction :
    • Another investigation highlighted how this compound interacts with gut microbiota to influence urinary oxalate levels. Mice treated with this compound showed altered microbiota composition that correlated with reduced urinary oxalate levels, suggesting a novel mechanism for its biological action .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
2-Azabicyclo[3.2.1]octaneLacks oxygenLimited enzyme interaction
8-Oxabicyclo[3.2.1]octaneLacks nitrogenPrimarily used in organic synthesis
(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octaneUnique structureSignificant enzyme modulation and litholytic activity

Properties

IUPAC Name

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-6-4-8-3-5(1)7-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDINXPFNRAZTK-KNCHESJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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